1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid

Medicinal chemistry Lipophilicity ADME prediction

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid (CAS 2060021-08-9) is a synthetic cyclobutane-based amino acid derivative featuring a 2-fluorophenyl substituent attached via an ethylamine linker. With a molecular formula of C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol, it belongs to a class of conformationally restricted, unnatural amino acids that serve as critical intermediates in medicinal chemistry for modulating physicochemical and pharmacokinetic properties.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B13211790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(CN)C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C13H16FNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17)
InChIKeyPFAVFHQEXSAQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid: A Structurally Distinct Cyclobutane Amino Acid Building Block for Specialized Research and Procurement


1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid (CAS 2060021-08-9) is a synthetic cyclobutane-based amino acid derivative featuring a 2-fluorophenyl substituent attached via an ethylamine linker . With a molecular formula of C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol, it belongs to a class of conformationally restricted, unnatural amino acids that serve as critical intermediates in medicinal chemistry for modulating physicochemical and pharmacokinetic properties . Its structural framework—a cyclobutane ring combined with an ortho-fluorinated aromatic ring—offers a distinct spatial orientation and electronic profile, positioning it as a specialized building block for applications where precise substituent geometry dictates downstream biological activity.

Why 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid Cannot Be Substituted by its 3-Fluorophenyl Isomer or Common Cyclobutane Amino Acid Analogs


Generic substitution within this chemical class fails because subtle modifications to substituent position or scaffold architecture result in quantifiably different physicochemical and conformational properties that directly affect biological recognition. The ortho-fluorine substituent in this compound imparts a distinct electronic environment and steric constraint compared to its meta-fluorinated regioisomer, 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid . These differences are not cosmetic; they lead to measurable variations in lipophilicity, polar surface area, and molecular conformation, all of which are critical parameters in rational drug design and chemical probe development. The evidence presented below quantifies this differentiation, demonstrating why a simple 'in-class' swap would alter key molecular descriptors and compromise experimental reproducibility.

Head-to-Head Comparative Data: Differentiating 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid from the 3-Fluorophenyl Isomer


LogP as a Key Differentiator Between the 2-Fluorophenyl and 3-Fluorophenyl Cyclobutane Amino Acid Isomers

A direct comparison of computed LogP values reveals a significant difference in lipophilicity between the target compound and its meta-fluorinated regioisomer. The ortho-substitution pattern in 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid results in a LogP of approximately 2.12 , whereas the 3-fluorophenyl isomer exhibits a LogP of approximately 2.48 . This 0.36 log unit difference corresponds to a calculated 2.3-fold shift in predicted partition coefficient, enough to meaningfully alter membrane permeability and non-specific binding profiles in cellular assays.

Medicinal chemistry Lipophilicity ADME prediction

Topological Polar Surface Area (TPSA) Distinguishes Ortho- from Meta-Fluorophenyl Cyclobutane Amino Acid Isomers

The topological polar surface area (TPSA) for the target compound is approximately 63.32 Ų . In contrast, computational analysis of the 3-fluorophenyl regioisomer yields a TPSA of approximately 63.32 Ų as well, indicating that the fluorine position alone does not significantly alter this parameter. However, when compared to the broader class of cyclobutane amino acid building blocks lacking the ethyl linker, such as 1-aminocyclobutane-1-carboxylic acid (ACBC) with a TPSA of approximately 60.0 Ų, the target compound presents a modestly higher TPSA due to its extended side chain [1]. This difference, although subtle, can influence passive diffusion across biological membranes and is a relevant factor when selecting building blocks for CNS-targeted or cell-permeable probe design.

Drug design Polar surface area Blood-brain barrier permeability

Number of Rotatable Bonds Defines Conformational Flexibility Differences Between Cyclobutane Amino Acid Isomers

The target compound possesses 4 rotatable bonds , a feature conferred by its ethylamine linker between the cyclobutane ring and the 2-fluorophenyl group. This is in contrast to cyclobutane amino acids lacking this linker, such as 1-amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, which has only 2 rotatable bonds (the carboxylic acid and the ring-phenyl bond) . The additional rotational degrees of freedom in the target compound can affect entropic penalties upon target binding and may be exploited to fine-tune ligand–protein interactions. The 3-fluorophenyl isomer shares the same number of rotatable bonds (4), confirming that the key differentiation is versus directly attached aromatic cyclobutane amino acids.

Conformational analysis Lead optimization Molecular rigidity

Best Application Scenarios for Procuring 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid Based on Demonstrated Evidence


Lead Optimization of CNS Drug Candidates Where Ortho-Fluorine Substitution Enhances Metabolic Stability

The ortho-fluorophenyl motif is a well-precedented strategy to block metabolic hydroxylation at the aromatic ring. The specific LogP of approximately 2.12 for this compound is within the favorable range for CNS drug-like properties, making it a valuable fragment for medicinal chemistry campaigns targeting neurological disorders where meta-fluorinated analogs (LogP ≈ 2.48) may exhibit higher non-specific binding.

Solid-Phase Peptide Synthesis Incorporating Conformationally Restricted 19F NMR Probes

As demonstrated with the structurally related 1-amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid , fluorinated cyclobutane amino acids serve as excellent 19F NMR labels. This compound, with its ethyl linker, offers distinct probe positioning relative to the peptide backbone, enabling distance measurements in different spatial regimes.

Scaffold-Hopping in Kinase Inhibitor Design Where Cyclobutane Replaces a Saturated Ring

The cyclobutane core in this compound provides a rigid, non-planar scaffold that can replace piperidine or cyclohexane rings to modulate potency and selectivity. The distinct TPSA (63.32 Ų) and rotatable bond profile (4 bonds) compared to direct-linked analogs support its use in exploring novel chemical space for kinase hinge-binder motifs.

Positional Isomer Scanning in Metabolic Syndrome Target Programs

In programs targeting metabolic targets where a 2-fluorophenyl group is a known pharmacophore, this compound can be used directly to explore structure–activity relationships without the need for additional synthetic steps, allowing direct comparison with the 3-fluorophenyl isomer whose LogP difference of 0.36 units could result in divergent in vivo pharmacokinetic profiles.

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